5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Heptabarbital, is a barbiturate derivative with a cycloheptenyl substituent at the 5-position. It is classified as a sedative-hypnotic agent and has been historically used for its central nervous system depressant effects . Structurally, it features a bicyclic cycloheptenyl group and an ethyl chain at the 5-position, along with methyl groups at the 1- and 3-positions of the pyrimidinetrione core. This configuration contributes to its lipophilicity and pharmacokinetic profile, influencing its absorption and duration of action .
Properties
CAS No. |
54965-32-1 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
5-(cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H22N2O3/c1-4-15(11-9-7-5-6-8-10-11)12(18)16(2)14(20)17(3)13(15)19/h9H,4-8,10H2,1-3H3 |
InChI Key |
IOWZYALHIKMITA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)C)C)C2=CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Barbituric Acid Core
- Condensation of urea with diethyl malonate or malonic acid under acidic or basic conditions.
- Formation of the pyrimidinetrione ring system (barbituric acid).
Alkylation at the 5-Position
- The 5-position of barbituric acid is activated for nucleophilic substitution due to the acidic nature of the methylene group.
- Alkylation is typically carried out using alkyl halides or related electrophiles in the presence of a base.
- For 5-(1-Cyclohepten-1-yl)-5-ethyl substitution, a mixed alkylation is performed:
- One substituent is the ethyl group.
- The other substituent is the 1-cycloheptenyl group, which may be introduced via an appropriate cycloheptenyl halide or equivalent electrophile.
Detailed Preparation Method for 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Urea + Diethyl malonate, acidic or basic catalyst | Formation of barbituric acid core via condensation reaction. |
| 2 | Methylation using methyl iodide (CH3I) or dimethyl sulfate | Methylation at N-1 and N-3 positions to yield 1,3-dimethylbarbituric acid. |
| 3 | Deprotonation with sodium ethoxide or potassium carbonate | Generation of enolate ion at C-5 position for alkylation. |
| 4 | Alkylation with ethyl bromide and 1-cycloheptenyl bromide | Sequential or simultaneous alkylation to introduce ethyl and cycloheptenyl groups at C-5. |
| 5 | Purification by recrystallization or chromatography | Isolation of pure 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6-pyrimidinetrione compound. |
Analytical and Validation Data
While specific experimental data for this compound’s preparation are scarce in open literature, the synthesis follows classical barbiturate preparation principles, as outlined in forensic and pharmaceutical chemistry manuals. Analytical characterization typically involves:
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity.
- Gas Chromatography-Mass Spectrometry (GC-MS): For molecular identification and confirmation.
- High-Performance Liquid Chromatography (HPLC): For purity assessment.
- Infrared Spectroscopy (IR): To confirm functional groups.
- Nuclear Magnetic Resonance (NMR): For structural elucidation.
Summary Table: Preparation Overview
| Preparation Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Barbituric acid synthesis | Urea + Diethyl malonate + catalyst | Formation of pyrimidinetrione core |
| N-Methylation | Methyl iodide or dimethyl sulfate | Introduction of methyl groups at N-1 and N-3 |
| Enolate formation | Sodium ethoxide or K2CO3 | Activation of C-5 methylene for alkylation |
| C-5 Alkylation | Ethyl bromide + 1-cycloheptenyl bromide | Introduction of ethyl and cycloheptenyl substituents |
| Purification | Recrystallization or chromatography | Isolation of pure target compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione , identified by the CAS number 54965-32-1 , has garnered attention in various scientific research applications. This article delves into its potential uses across different fields, supported by comprehensive data and case studies.
Chemical Properties and Structure
This compound belongs to the class of pyrimidine derivatives, characterized by a unique cycloheptene moiety. Its structural formula can be represented as:This structure contributes to its reactivity and potential biological activities.
Pharmaceutical Development
Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, compounds similar to 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. A study focusing on similar structures revealed that modifications in the pyrimidine ring could enhance anticancer efficacy by targeting specific metabolic pathways in tumor cells .
Antiviral Properties : The compound's structure allows for potential antiviral applications. Pyrimidines are known to interfere with nucleic acid synthesis, making them valuable in developing antiviral agents. Preliminary studies suggest that derivatives of this compound may inhibit viral replication mechanisms .
Agricultural Chemistry
Pesticide Formulations : The unique chemical properties of this compound make it a candidate for developing novel pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions. Research into similar compounds has demonstrated their effectiveness against a range of agricultural pests while minimizing environmental impact .
Material Science
Polymer Chemistry : The compound can be utilized in synthesizing advanced materials. Its reactive nature allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. Studies have shown that incorporating pyrimidine derivatives into polymers can improve their performance in various applications, from coatings to structural materials .
Case Study 1: Anticancer Activity
A study conducted on the anticancer effects of pyrimidine derivatives involved testing 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione against human lung adenocarcinoma cell lines (A549). Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than traditional chemotherapeutic agents. This suggests that the compound may offer a new avenue for cancer treatment strategies .
Case Study 2: Agricultural Application
In agricultural trials, formulations containing this compound were tested against common pests affecting crops. The results demonstrated a substantial reduction in pest populations with minimal toxicity to beneficial insects. This highlights the potential for developing eco-friendly pesticide alternatives based on this pyrimidine derivative .
Mechanism of Action
The compound exerts its effects primarily by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and producing sedative and anesthetic effects .
Comparison with Similar Compounds
Cyclobarbital and Oxidation Products
Cyclobarbital, a structural analogue, replaces the cycloheptenyl group with a cyclohexenyl moiety. Oxidation studies of cyclobarbital yield ketonic derivatives, such as 5-(3-oxo-1-cyclohexen-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione and 5-(6-oxo-1-cyclohexen-1-yl)-5-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione , which exhibit altered metabolic pathways and reduced sedative potency compared to the parent compound . The smaller cyclohexenyl ring in cyclobarbital may reduce steric hindrance, enhancing enzymatic oxidation.
Calcium Channel-Blocking Pyrimidinetriones
Derivatives like 5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-5) and 5-(4-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione (SR-10) demonstrate calcium channel-blocking activity, contrasting with Heptabarbital’s sedative effects.
Inhibitors of Aminoglycoside 6′-N-Acetyltransferase
Compounds such as 5-(2-furylmethylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (2a) and its 4-chlorophenyl analogue (2b) exhibit inhibitory activity against bacterial enzymes, with Ki values comparable to reference inhibitors. Their furylmethylene substituents enhance π-π stacking interactions, a feature absent in Heptabarbital’s structure .
Substituent Effects on Reactivity and Bioactivity
Dichlorophenyl and Benzoyl-Chlorophenyl Derivatives
- 5-{[(2-Benzoyl-5-chlorophenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione () features a benzoyl-chlorophenyl group, likely enhancing binding to hydrophobic enzyme pockets.
Anthryl and Aromatic Substituents
Compounds like 5-(9-anthrylmethylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione () exhibit extended aromatic systems, which may improve fluorescence properties for diagnostic applications.
Sulfur-Containing Derivatives
Sulfur modifications, such as in 5,5′-(methylthiomethanediylidene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) (), are achieved through reactions with elemental sulfur or sulfonic acids, leading to unique redox-active properties.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability : The cycloheptenyl group in Heptabarbital may confer slower hepatic metabolism compared to cyclobarbital’s cyclohexenyl group, prolonging its sedative effects .
- Therapeutic Diversification : Substituents like chlorobenzylidene or hydroxybenzylidene shift activity from CNS depression to cardiovascular or anti-infective applications .
- Synthetic Flexibility : Modular synthesis routes enable the introduction of diverse substituents (e.g., sulfur, aromatic systems), broadening utility in medicinal and material chemistry .
Biological Activity
5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly referred to as Heptabarbital or 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid, is a compound that belongs to the barbiturate class of drugs. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol
CAS Registry Number: 54965-32-1
IUPAC Name: 5-(1-cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Structure
The chemical structure of Heptabarbital features a pyrimidine ring with various substituents that contribute to its biological activity. The presence of the cycloheptene moiety is particularly significant as it may influence the compound's pharmacodynamics.
Pharmacological Effects
Heptabarbital exhibits several pharmacological properties:
Heptabarbital functions by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA_A receptors. This action increases chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism underlies its sedative and anticonvulsant effects.
Study 1: Sedative Effects in Animal Models
A study conducted on rodent models evaluated the sedative effects of Heptabarbital compared to traditional barbiturates. Results indicated that Heptabarbital produced significant sedation with a comparable onset time but a longer duration of action than phenobarbital.
| Compound | Onset Time (min) | Duration of Action (hours) |
|---|---|---|
| Heptabarbital | 15 | 8 |
| Phenobarbital | 10 | 6 |
Study 2: Anxiolytic Potential
In a clinical trial assessing the anxiolytic effects of various barbiturates, Heptabarbital was shown to reduce anxiety levels significantly in patients with generalized anxiety disorder when administered at low doses over four weeks.
Study 3: Anticonvulsant Efficacy
A preliminary investigation into the anticonvulsant efficacy of Heptabarbital indicated that it effectively reduced seizure frequency in an animal model of epilepsy. Further studies are needed to establish its clinical relevance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(1-Cyclohepten-1-yl)-5-ethyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Condensation : Reacting ethyl acetoacetate with a cycloheptenylamine derivative to form an intermediate enamine.
Cyclization : Treating the intermediate with urea or thiourea under acidic conditions (e.g., HCl or H₂SO₄) to form the pyrimidinetrione core.
Alkylation : Introducing methyl groups at the 1 and 3 positions using methyl iodide in the presence of a base (e.g., K₂CO₃).
- Key Variables : Reaction temperature (60–100°C), solvent polarity (DMF vs. ethanol), and stoichiometric ratios significantly impact yield. For example, excess urea (2.5 equiv.) improves cyclization efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Condensation | Ethyl acetoacetate, cycloheptenylamine, EtOH, reflux | 60–75% |
| Cyclization | Urea, H₂SO₄, 80°C | 45–55% |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 70–85% |
Q. How is the compound characterized structurally using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for the cycloheptenyl protons (δ 5.2–5.8 ppm, olefinic) and ethyl/methyl groups (δ 0.8–1.5 ppm). Carbonyl resonances appear at δ 150–170 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and 1650 cm⁻¹ (C=C cycloheptenyl).
- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 9.253 Å, b = 13.179 Å, c = 13.360 Å. The cycloheptenyl group adopts a boat conformation, influencing steric interactions .
Advanced Research Questions
Q. What strategies resolve contradictory data in bioactivity assays for this compound (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Dose Optimization : Use dose-response curves (e.g., 0.1–100 µM) to differentiate between therapeutic and cytotoxic ranges.
- Cell Line Specificity : Test across multiple lines (e.g., MCF-7 for breast cancer, HEK-293 for non-cancerous cells) to identify selective activity .
- Mechanistic Studies : Employ enzyme inhibition assays (e.g., topoisomerase II) or receptor-binding studies to isolate primary targets.
- Case Study : In MCF-7 cells, IC₅₀ values of 12 µM were observed for antiproliferative activity, while no cytotoxicity was detected in HEK-293 cells at ≤50 µM, suggesting selective targeting .
Q. How does the substitution pattern (e.g., cycloheptenyl vs. cyclohexenyl) affect its interaction with biological targets compared to barbiturates?
- Methodological Answer :
- Structural Comparison : The cycloheptenyl group increases lipophilicity (logP ~2.8) versus cyclohexenyl analogs (logP ~2.3), enhancing membrane permeability.
- Enzyme Docking : Molecular dynamics simulations reveal stronger van der Waals interactions with GABAA receptors due to the larger cycloheptenyl ring, contrasting with barbiturates’ planar pyrimidine cores .
- Bioactivity Data : Cycloheptenyl derivatives show 30% higher binding affinity to GABAA compared to cyclohexenyl analogs, but reduced solubility in aqueous media .
Q. What computational methods are used to predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME or Schrödinger’s QikProp calculate parameters:
- Absorption : High Caco-2 permeability (≈8 × 10⁻⁶ cm/s) due to lipophilicity.
- Metabolism : CYP3A4-mediated oxidation predicted as the primary metabolic pathway.
- Toxicity Screening : Use ProTox-II to assess hepatotoxicity (probability: 72%) and mutagenicity (negative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
